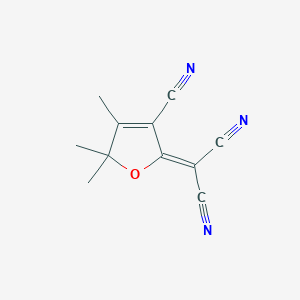

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Descripción general

Descripción

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is an organic compound with the molecular formula C11H9N3O It is known for its unique structure, which includes a furan ring substituted with cyano and trimethyl groups

Métodos De Preparación

The synthesis of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile typically involves the reaction of 3-cyano-4,5,5-trimethylfuran-2(5H)-methylene with malononitrile . This reaction is usually carried out in the presence of a base, such as ammonium acetate, and an organic solvent like ethanol . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.

Análisis De Reacciones Químicas

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a versatile compound that can undergo various chemical reactions:

Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the cyano groups.

Substitution Reactions: It can undergo substitution reactions, particularly at the cyano groups.

Condensation Reactions: The cyano groups can also participate in condensation reactions to form new carbon-carbon bonds.

Cycloaddition Reactions: The furan ring can be involved in cycloaddition reactions with certain dienophiles.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as:

- Michael Additions : The compound can act as a Michael acceptor due to the presence of the cyano groups, facilitating the formation of carbon-carbon bonds.

- Condensation Reactions : It can undergo condensation with various nucleophiles to form more complex molecules, which are useful in drug discovery and development.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit bioactive properties:

- Anticancer Activity : Some studies suggest that compounds derived from this compound may demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells .

- Antimicrobial Properties : There are indications that this compound and its derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

- Dyes and Pigments : Due to its conjugated system, it can be utilized in the formulation of dyes and pigments for various applications including textiles and coatings.

- Organic Photovoltaics : Research has shown that compounds with similar structures can be used in organic solar cells as electron transport materials or light-harvesting components .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile involves its role as an electron acceptor. The compound’s cyano groups and furan ring contribute to its electron-accepting properties, making it suitable for use in organic electronics and fluorescence-based sensing . The molecular targets and pathways involved in its action are primarily related to its ability to participate in electron transfer processes.

Comparación Con Compuestos Similares

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile can be compared with other similar compounds, such as:

- 2-(3-Cyano-4,5,5-trimethyl-2(5H)-furanylidene)malononitrile

- 2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran

These compounds share similar structural features, such as the presence of cyano groups and a furan ring. this compound is unique due to its specific substitution pattern and its applications in organic electronics and fluorescence-based sensing.

Actividad Biológica

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile, also known as TCF (the abbreviation for its full name), is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of TCF, focusing on its synthesis, optical properties, and applications in solar energy conversion and other areas.

- Molecular Formula : CHNO

- Molecular Weight : 199.21 g/mol

- CAS Number : 171082-32-9

- Melting Point : 203 °C

The compound is characterized by a furan moiety with cyano and malononitrile groups, contributing to its electrophilic nature and potential reactivity in biological systems.

Synthesis

TCF can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis often employs techniques such as refluxing in solvents like ethanol with catalysts to facilitate the reaction. The purity of synthesized TCF is typically greater than 98%, verified through HPLC and qNMR analyses .

Antioxidant Properties

Research indicates that TCF exhibits significant antioxidant activity. In a study examining various push-pull dyes, TCF was noted for its ability to scavenge free radicals effectively, which is critical in mitigating oxidative stress in biological systems .

Photodynamic Therapy Applications

TCF has been investigated for its potential use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for targeting cancer cells. In vitro studies have demonstrated that TCF can induce apoptosis in certain cancer cell lines when exposed to specific wavelengths of light .

Solar Cell Applications

The incorporation of TCF into dye-sensitized solar cells (DSSCs) has shown promising results. A study reported that TCF functionalized diketopyrrolopyrrole-based dyes achieved a power conversion efficiency of 0.427%. This efficiency is attributed to the strong absorption characteristics of TCF in the visible spectrum, enhancing charge transfer processes .

Case Study 1: Antioxidant Activity Assessment

In a comparative study on various compounds, TCF was subjected to DPPH radical scavenging assays. The results indicated that TCF demonstrated a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid .

Case Study 2: Photodynamic Therapy Efficacy

A recent investigation focused on the use of TCF in PDT for breast cancer treatment. The study revealed that TCF effectively induced cell death in MDA-MB-231 cells when activated by laser light at 660 nm. The mechanism was linked to ROS generation leading to oxidative stress and subsequent apoptosis .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 199.21 g/mol |

| Melting Point | 203 °C |

| Antioxidant Activity | Significant (DPPH assay) |

| Power Conversion Efficiency | 0.427% (DSSC application) |

Propiedades

IUPAC Name |

2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMBQNOAWLPZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433759 | |

| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171082-32-9 | |

| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile in the development of the photosensitizer described in the research?

A1: this compound is a crucial component of the Aggregation-Induced Emission (AIE) unit within the photosensitizer. [] The AIE phenomenon helps to minimize the quenching effect often observed in aggregated states of traditional photosensitizers. This means that the photosensitizer maintains its fluorescence even when packed together within the dextran-cholesterol carrier, making it more efficient at generating reactive oxygen species upon light activation for cancer cell destruction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.